Cas no 1804351-99-2 (Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate
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- インチ: 1S/C9H7F3N2O6/c1-2-19-8(16)4-3-5(20-9(10,11)12)7(15)13-6(4)14(17)18/h3H,2H2,1H3,(H,13,15)
- InChIKey: IGLJGSDTEJHGSN-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(NC(=C(C(=O)OCC)C=1)[N+](=O)[O-])=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 517
- トポロジー分子極性表面積: 110
- 疎水性パラメータ計算基準値(XlogP): 1.6
Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029097496-1g |
Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate |
1804351-99-2 | 97% | 1g |
$1,460.20 | 2022-04-02 |
Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報
Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804351-99-2): A Comprehensive Overview
Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804351-99-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a nitro group, a hydroxyl group, and a trifluoromethoxy group in its molecular framework contributes to its reactivity and potential applications in drug development.
The compound's structure is built around a pyridine core, which is a common scaffold in many pharmaceutical agents due to its ability to interact with biological targets. The pyridine ring in Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate is further functionalized with a carboxylate ester at the 5-position, enhancing its versatility as a synthetic building block. This ester functionality can be readily transformed into other pharmacophores through various chemical reactions, making it an attractive candidate for medicinal chemists.
Recent advancements in synthetic methodologies have enabled the efficient preparation of Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate, facilitating its incorporation into more complex molecular architectures. The nitro group, while traditionally associated with explosive properties, plays a crucial role in modulating the electronic properties of the molecule. In pharmaceutical applications, nitro groups can serve as probes for understanding metabolic pathways and can be converted into other functional groups such as amides or azides through reduction or diazotization reactions.
The trifluoromethoxy group is another key feature of this compound, contributing to its lipophilicity and metabolic stability. In drug design, trifluoromethoxy groups are often incorporated to improve pharmacokinetic properties, such as oral bioavailability and resistance to enzymatic degradation. The combination of these three functional groups—nitro, hydroxyl, and trifluoromethoxy—makes Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate a versatile intermediate for the synthesis of novel therapeutic agents.
In the realm of medicinal chemistry, Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate has been explored as a precursor for various pharmacologically active compounds. For instance, researchers have utilized this compound to develop inhibitors targeting enzymes involved in inflammatory pathways. The nitro group can be reduced to an amine, which can then be further functionalized to create potent inhibitors of cyclooxygenase (COX) enzymes or other relevant targets. Additionally, the hydroxyl group provides a site for etherification or sulfation reactions, expanding the range of possible derivatives.
Recent studies have also highlighted the potential of Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate in the development of antiviral agents. The pyridine scaffold is known to interact with viral proteases and polymerases, making it an ideal platform for designing inhibitors against viral replication cycles. By modifying the substituents on the pyridine ring, researchers can fine-tune the binding affinity and selectivity of their compounds against specific viral targets. The trifluoromethoxy group, in particular, has been shown to enhance binding interactions by increasing lipophilicity and reducing metabolic susceptibility.
The synthesis of Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by nitration and esterification steps. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways, reducing waste and improving atom economy.
In conclusion, Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804351-99-2) is a multifunctional compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various therapeutic areas. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to grow, further solidifying its role in medicinal chemistry innovation.
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